4E2RCat

Description

Properties

IUPAC Name |

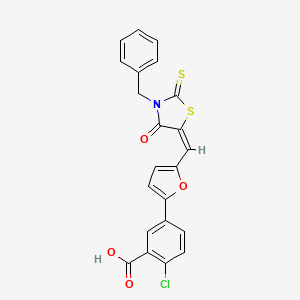

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBPZFKXPCYOLU-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022540 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432499-63-3 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4E2RCat in Inhibiting Translation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 4E2RCat, a small molecule inhibitor of cap-dependent translation. This compound exerts its inhibitory effect by disrupting the crucial interaction between the eukaryotic initiation factor 4E (eIF4E) and the scaffolding protein eIF4G, core components of the eIF4F complex. This disruption prevents the assembly of the translation initiation machinery on the 5' cap of messenger RNAs (mRNAs), leading to a specific inhibition of cap-dependent translation. This guide details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for studying this inhibitor, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Cap-Dependent Translation and the eIF4F Complex

Eukaryotic translation initiation is a fundamental biological process and a critical control point for gene expression. The majority of eukaryotic mRNAs are translated via a cap-dependent mechanism, which is initiated by the binding of the eIF4F complex to the 7-methylguanosine (m7G) cap structure at the 5' end of the mRNA.[1][2][3] The eIF4F complex is a heterotrimeric protein complex composed of:

-

eIF4E: The cap-binding protein that directly recognizes and binds to the m7G cap.[3]

-

eIF4G: A large scaffolding protein that orchestrates the assembly of other initiation factors.[1][3] It contains binding sites for eIF4E, the RNA helicase eIF4A, and the poly(A)-binding protein (PABP), facilitating mRNA circularization and efficient translation.[2]

-

eIF4A: An RNA helicase that unwinds the secondary structures in the 5' untranslated region (UTR) of mRNAs, allowing the ribosome to scan for the start codon.[1][3]

The assembly and activity of the eIF4F complex are tightly regulated by upstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][4] Dysregulation of these pathways is a common feature of many cancers, leading to the overexpression and hyperactivity of the eIF4F complex and the preferential translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival.[4][5] This makes the eIF4F complex, and particularly the eIF4E-eIF4G interaction, a compelling target for anti-cancer drug development.[5][6]

This compound: A Disruptor of the eIF4E-eIF4G Interaction

This compound is a small molecule inhibitor identified through high-throughput screening for compounds that disrupt the eIF4E-eIF4G interaction.[7] By preventing the association of eIF4E with eIF4G, this compound effectively inhibits the formation of the functional eIF4F complex, thereby blocking cap-dependent translation initiation.[7][8]

Mechanism of Action

The primary mechanism of action of this compound is the allosteric inhibition of the eIF4E-eIF4G protein-protein interaction.[7][9] In silico modeling suggests that this compound binds to a pocket on the surface of eIF4E that is critical for its interaction with eIF4G.[7] This binding event physically obstructs the binding of eIF4G to eIF4E, preventing the assembly of the eIF4F complex at the 5' cap of mRNA.[7][9] Consequently, the recruitment of the 43S pre-initiation complex is stalled, leading to a global reduction in the translation of capped mRNAs.[7]

Importantly, this compound's inhibitory activity is specific to cap-dependent translation. It does not significantly affect cap-independent translation initiation mechanisms, such as those driven by internal ribosome entry sites (IRESs).[7][10] This specificity highlights its targeted mechanism of action.

Quantitative Data

| Assay Type | Target Interaction / Process | Reported IC50 | Reference |

| TR-FRET Assay | eIF4E-eIF4GI Interaction | 13.5 µM | [7] |

| In Vitro Translation Assay (Krebs extract, FF/HCV/Ren bicistronic mRNA) | Cap-dependent translation (Firefly luciferase) | Dose-dependent inhibition observed from 1 µM to 100 µM | [7] |

| In Vivo Protein Synthesis Assay (L132 cells) | Global protein synthesis | Significant inhibition at 25 µM | [7] |

| Coronavirus Replication Assay (HCoV-229E) | Viral replication | Dose-dependent inhibition, with significant reduction in viral titers at concentrations as low as 6.25 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the eIF4E-eIF4G interaction in a high-throughput format.

Principle: The assay measures the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to tagged eIF4E and an acceptor fluorophore (e.g., d2) conjugated to a peptide fragment of eIF4G. When eIF4E and the eIF4G peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Dilute tagged recombinant human eIF4E and the biotinylated eIF4G peptide to the desired concentrations in the assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add the diluted this compound solution.

-

Add the diluted tagged eIF4E to each well.

-

Add the biotinylated eIF4G peptide to each well.

-

Add the donor (e.g., Europium cryptate-labeled anti-tag antibody) and acceptor (e.g., streptavidin-d2) reagents.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET compatible plate reader.

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

-

Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Translation Assay using Bicistronic Reporter mRNA

This assay assesses the specificity of this compound for cap-dependent translation.

Principle: A bicistronic mRNA reporter is used, containing two open reading frames (ORFs). The first cistron (e.g., Firefly luciferase) is translated via a cap-dependent mechanism, while the second cistron (e.g., Renilla luciferase) is driven by an IRES, allowing for cap-independent translation. The differential effect of this compound on the expression of the two reporters indicates its specificity.

Protocol:

-

In Vitro Transcription:

-

Linearize the plasmid DNA containing the bicistronic reporter construct.

-

Synthesize capped bicistronic mRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Kit).

-

Purify the transcribed mRNA.

-

-

In Vitro Translation:

-

Prepare in vitro translation reactions using a cell-free extract (e.g., rabbit reticulocyte lysate or Krebs-2 extract).

-

To each reaction, add the bicistronic mRNA, amino acids (including a radiolabeled one like [³⁵S]-methionine if visualizing by autoradiography, or non-radiolabeled for luciferase assays), and varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

-

Analysis:

-

Luciferase Assay: Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system. Calculate the ratio of Firefly to Renilla luciferase activity to normalize for general translation effects.

-

Autoradiography: Separate the translated proteins by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the band intensities corresponding to the two reporter proteins.

-

GST Pull-Down Assay

This assay qualitatively or semi-quantitatively assesses the direct interaction between eIF4E and eIF4G and the ability of this compound to disrupt this interaction.

Principle: A GST-tagged fragment of eIF4G is immobilized on glutathione-sepharose beads. These beads are then incubated with purified eIF4E in the presence or absence of this compound. The amount of eIF4E that binds to the GST-eIF4G beads is then determined by western blotting.

Protocol:

-

Protein Expression and Purification:

-

Express and purify GST-tagged eIF4G fragment and untagged eIF4E from E. coli.

-

-

Binding Reaction:

-

Incubate the purified GST-eIF4G with glutathione-sepharose beads to immobilize the protein.

-

Wash the beads to remove unbound protein.

-

Incubate the GST-eIF4G-bound beads with purified eIF4E in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.1% NP-40) in the presence of varying concentrations of this compound or vehicle control.

-

Incubate at 4°C with gentle rotation for a specified time (e.g., 2-4 hours).

-

-

Washing and Elution:

-

Wash the beads several times with the binding buffer to remove non-specific interactions.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a western blot using an anti-eIF4E antibody to detect the amount of eIF4E that was pulled down.

-

m7GTP-Sepharose Pull-Down Assay

This assay is used to assess the effect of this compound on the assembly of the entire eIF4F complex from a cell lysate.

Principle: m7GTP, the cap analog, is immobilized on sepharose beads. These beads are used to "pull down" eIF4E and any associated proteins (i.e., eIF4G and eIF4A) from a cell lysate. The effect of this compound on the co-precipitation of eIF4G and eIF4A with eIF4E is then analyzed.

Protocol:

-

Cell Lysate Preparation:

-

Prepare a cell lysate from a suitable cell line (e.g., HEK293T) under non-denaturing conditions.

-

-

Pull-Down:

-

Incubate the cell lysate with m7GTP-sepharose beads in the presence of this compound or vehicle control.

-

Incubate at 4°C with gentle rotation for a specified time (e.g., 2-4 hours).

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer.

-

Elute the bound proteins from the beads using a high concentration of free m7GTP or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform western blotting using antibodies against eIF4E, eIF4G, and eIF4A.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating eIF4F Complex Assembly

The PI3K/AKT/mTOR and RAS/MEK/ERK pathways are the primary regulators of eIF4F complex assembly and activity.

Caption: Signaling pathways regulating eIF4F complex assembly and this compound's point of intervention.

Experimental Workflow for Screening and Characterizing eIF4E-eIF4G Inhibitors

A typical workflow for identifying and characterizing inhibitors like this compound involves a series of assays with increasing complexity and biological relevance.

Caption: A generalized workflow for the discovery and development of eIF4E-eIF4G interaction inhibitors.

Conclusion

This compound represents a valuable chemical tool for studying the intricacies of cap-dependent translation and serves as a promising lead compound for the development of novel therapeutics targeting diseases characterized by dysregulated translation, such as cancer. Its specific mechanism of action, involving the disruption of the eIF4E-eIF4G interaction, provides a clear rationale for its biological effects. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of this compound and the discovery of next-generation translation inhibitors. Further studies to determine the precise binding kinetics (Kd and Ki) of this compound and its analogs will be crucial for advancing its development.

References

- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biophysical studies of eIF4E cap-binding protein: recognition of mRNA 5' cap structure and synthetic fragments of eIF4G and 4E-BP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human eukaryotic initiation factor 4E (eIF4E) and the nucleotide-bound state of eIF4A regulate eIF4F binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. Molecular architecture of 4E-BP translational inhibitors bound to eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

The Structural Basis of 4E2RCat's Interaction with eIF4E: A Technical Guide for Researchers

An In-depth Examination of the Competitive Inhibition Mechanism Targeting Cap-Dependent Translation

This technical guide offers a comprehensive overview of the structural and molecular underpinnings of the interaction between the small molecule inhibitor 4E2RCat and the eukaryotic translation initiation factor 4E (eIF4E). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the binding mechanism, presents quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction: Targeting the eIF4E-eIF4G Axis in Cap-Dependent Translation

The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the regulation of cap-dependent mRNA translation. It functions by recognizing and binding to the 7-methylguanosine (m⁷G) cap structure at the 5' end of eukaryotic mRNAs. This binding initiates the assembly of the eIF4F complex, which includes the scaffolding protein eIF4G and the RNA helicase eIF4A. The interaction between eIF4E and eIF4G is a rate-limiting step in translation and is crucial for recruiting the 43S preinitiation complex to the mRNA, thereby enabling protein synthesis to commence.

The activity of eIF4E is tightly regulated, primarily by a family of repressor proteins known as the 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same site on the dorsal surface of eIF4E as eIF4G, acting as competitive inhibitors and thus stalling translation initiation. This eIF4E-eIF4G/4E-BP signaling axis is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. The small molecule this compound has been identified as an inhibitor of the eIF4E-eIF4G interaction, offering a promising avenue for modulating cap-dependent translation in pathological contexts.

The Structural Basis of this compound Binding to eIF4E

Currently, an experimental crystal structure of this compound in complex with eIF4E is not publicly available. The structural understanding of their interaction is derived from computational modeling and docking studies, supported by functional and biochemical data.

A Mechanism of Competitive Inhibition

Modeling studies predict that this compound binds directly to the dorsal surface of eIF4E. This is the same region that mediates the critical interaction with both eIF4G and the 4E-BPs. By occupying this site, this compound physically obstructs the binding of eIF4G and 4E-BP1, thereby preventing the formation of the active eIF4F complex and inhibiting cap-dependent translation.[1][2]

Interaction with eIF4E "Hot Spots"

Computational solvent mapping has identified five shallow pockets, or "hot spots," on the surface of eIF4E that are crucial for protein-protein interactions.[1] Docking models predict that this compound settles into this region, occupying four of these five critical hot spots.[1] This extensive interaction with the binding interface explains its efficacy in disrupting the association of eIF4E with its natural binding partners. The modeling suggests that further chemical modifications to this compound that could engage the fifth, unoccupied hot spot might lead to inhibitors with even greater potency and specificity.[1]

While the precise amino acid residues of eIF4E that directly interact with this compound have not been explicitly detailed in published models, the binding site is known to be a conserved hydrophobic patch. Key residues on eIF4E's dorsal surface that are critical for the interaction with the canonical YXXXXLΦ motif of eIF4G and 4E-BPs include Val69, Trp73, Leu131, and Gly139. It is within this residue landscape that this compound is predicted to bind.

Signaling and Experimental Frameworks

The following diagrams illustrate the regulatory pathway of eIF4E and a typical experimental workflow for studying inhibitors like this compound.

Caption: eIF4E regulatory pathway and the inhibitory action of this compound.

References

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coronaviruses, a family of positive-sense single-stranded RNA viruses, are critically dependent on the host cell's translational machinery for their replication.[1] A key control point in this process is the cap-dependent translation initiation, orchestrated by the eukaryotic initiation factor 4F (eIF4F) complex.[2] This dependency presents a viable target for antiviral therapeutic strategies. This document provides a detailed technical overview of 4E2RCat, a small molecule inhibitor designed to disrupt the eIF4F complex. We will explore its mechanism of action, present quantitative data on its antiviral efficacy against human coronavirus 229E (HCoV-229E), detail relevant experimental protocols, and visualize the molecular interactions and pathways involved. The findings underscore the potential of targeting the eIF4E-eIF4G protein-protein interaction as a strategy to inhibit coronavirus replication.[1]

Introduction: The eIF4F Complex in Coronavirus Replication

The replication cycle of a coronavirus begins with the translation of its genomic RNA to produce replicase polyproteins.[3][4] This process, along with the translation of subsequently produced subgenomic mRNAs, is largely cap-dependent, requiring the host's eIF4F complex.[1] The eIF4F complex is a heterotrimeric protein assembly comprising:

-

eIF4E: The cap-binding protein that directly recognizes the 5' m7G cap structure of viral mRNAs.[2]

-

eIF4G: A large scaffolding protein that bridges eIF4E and the ribosome, facilitating its recruitment to the mRNA.[2]

-

eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA to allow for ribosomal scanning.[2][5]

The interaction between eIF4E and eIF4G is a rate-limiting step in translation initiation and is tightly regulated by cellular signaling pathways like PI3K/Akt/mTOR.[1][6] Many viruses, including coronaviruses, manipulate these pathways to enhance eIF4F complex formation and promote viral protein synthesis.[1] Consequently, inhibiting the formation of this complex is a promising host-directed antiviral strategy. This compound is a small molecule identified through high-throughput screening that specifically inhibits the crucial interaction between eIF4E and eIF4G.[1]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding to eIF4E at the same site as eIF4G and the translational repressors, 4E-Binding Proteins (4E-BPs).[7] By occupying this "hot spot," this compound physically prevents the association of eIF4G with eIF4E.[1][7] This disruption prevents the assembly of a functional eIF4F complex, thereby blocking the recruitment of the 40S ribosomal subunit to capped viral mRNAs and halting cap-dependent translation.[1] This mechanism effectively curtails the production of viral proteins necessary for replication and the formation of new virions.[1][8]

Quantitative Data on Antiviral Activity

Studies on human coronavirus 229E (HCoV-229E) have demonstrated the potent antiviral activity of this compound. The molecule was first characterized for its ability to disrupt the eIF4E-eIF4G interaction directly.

Table 1: Biochemical Inhibition Data

| Compound | Target Interaction | Assay Type | IC50 | Citation |

|---|

| this compound | eIF4E - eIF4GI | TR-FRET | 13.5 μM |[1] |

The antiviral effects were then quantified in cell culture models, showing a significant, dose- and time-dependent reduction in viral replication.

Table 2: Antiviral Efficacy of this compound against HCoV-229E

| Concentration | Time Post-Infection | Effect Measured | Result | Citation |

|---|---|---|---|---|

| 6.25 μM | 48 hours | Extracellular Virus Titer | Near limit of detection | [1][8] |

| 12.5 μM | 24 hours | HCoV-229E S Protein Production | ~2.4-fold reduction | [8] |

| 12.5 μM | 24 hours | Host Protein Synthesis | ~40% inhibition | [5][8] |

| 50 μM | 4 hours | Poliovirus Protein Synthesis | No significant effect |[1][8] |

This compound demonstrated a stronger inhibitory effect on both extra- and intracellular coronavirus production compared to other translation inhibitors that target the eIF4A subunit.[1]

Table 3: Comparative Antiviral Activity of Translation Inhibitors against HCoV-229E

| Inhibitor | Target | Concentration | Reduction in Extracellular Viral Titer | Citation |

|---|---|---|---|---|

| Hippuristanol | eIF4A | 0.4 μM | ~10-fold | [1] |

| Silvestrol | eIF4A | 25 nM | ~100-fold | [1] |

| 4E1RCat | eIF4E-eIF4G | 25 μM | ~100-fold | [1] |

| This compound | eIF4E-eIF4G | 12.5 μM | >100-fold |[1] |

Relevant Signaling Pathways and Viral Manipulation

Coronavirus replication is enhanced by the activation of host signaling pathways that promote cap-dependent translation. The Akt-mTOR pathway, when activated, leads to the phosphorylation and inactivation of 4E-BPs, releasing eIF4E to form the eIF4F complex.[1][9] Additionally, the ERK-MNK pathway can lead to the phosphorylation of eIF4E itself, an event associated with stimulated protein synthesis.[1][10] SARS-CoV has been shown to activate Akt signaling, thereby favoring eIF4F formation and the translation of select mRNAs.[1] this compound circumvents these viral strategies by directly targeting the final assembled complex, making its action independent of the upstream signaling status.

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize this compound's activity.

eIF4F Pulldown Assay

This assay assesses the ability of this compound to disrupt pre-formed eIF4F complexes from a cellular source.

-

Preparation of Lysate: Prepare a ribosome salt wash (RSW) from L132 or HeLa cells, which is a rich source of translation initiation factors.[1]

-

Incubation with Inhibitor: Incubate the RSW with 25 μM this compound or vehicle control (1% DMSO) for 1 hour at 30°C.[1]

-

Affinity Pulldown: Add 50 μl of a 50% slurry of m7GTP-Sepharose beads (GE Healthcare) to the reaction mixtures. The m7GTP cap analog on the beads will bind to eIF4E.[1]

-

Binding: Incubate for 2 hours with end-over-end rotation at 4°C to allow the eIF4E and any associated proteins to bind to the beads.[1]

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a buffer containing free m7GTP.

-

Analysis: Analyze the eluates by SDS-PAGE followed by Western blotting using antibodies against eIF4E, eIF4G, and eIF4A. A reduction in co-eluted eIF4G and eIF4A in the this compound-treated sample indicates disruption of the eIF4F complex.[1]

In Vivo Protein Synthesis Assay (Metabolic Labeling)

This method measures the rate of global protein synthesis within cells.

-

Cell Culture: Plate L132 cells and allow them to adhere.[1]

-

Treatment: Treat cells with varying concentrations of this compound for specified time periods (e.g., 4 or 24 hours).[1]

-

Starvation: Wash cells with PBS and incubate in methionine/cysteine-free DMEM for 30 minutes to deplete intracellular pools of these amino acids.

-

Labeling: Add fresh methionine/cysteine-free DMEM containing [35S]methionine/cysteine and continue incubation for 30-60 minutes.

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

-

Quantification: Precipitate proteins using trichloroacetic acid (TCA). Measure the amount of incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein concentration in the lysate. A decrease in incorporated [35S] indicates inhibition of protein synthesis.[1]

Coronavirus Infection and Titer Determination

This protocol is used to quantify the production of infectious viral particles.

-

Cell Seeding: Seed L132 cells in multi-well plates 24 hours prior to infection.[1]

-

Infection: Infect cells with HCoV-229E at a specified multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing vehicle (DMSO) or varying concentrations of this compound.[1]

-

Incubation: Incubate the infected cells for a set time course (e.g., 24, 48 hours).

-

Harvesting:

-

Titration: Determine the viral titer in the harvested samples using a standard plaque assay or TCID50 (50% tissue culture infective dose) assay on fresh monolayers of L132 cells.[1]

Cell Viability Assay

This assay determines if the antiviral effect is due to cytotoxicity.

-

Cell Seeding and Treatment: Seed L132 cells and treat with 12.5 μM this compound for the desired times.[1]

-

Cell Collection: Collect both the medium and the cells (after trypsinization).[1]

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic. The absence of a significant increase in stained cells in the treated population compared to the control indicates a lack of cytotoxicity.[1]

Conclusion and Future Directions

The small molecule this compound effectively curtails human coronavirus HCoV-229E replication by disrupting the formation of the essential eIF4F translation initiation complex.[1] It achieves this by blocking the protein-protein interaction between eIF4E and eIF4G, a mechanism that leads to a dose- and time-dependent decrease in viral protein synthesis and infectious virus production.[1][8] Importantly, this inhibition occurs at concentrations that are not significantly toxic to the host cells and do not affect cap-independent viral translation, suggesting a specific mechanism of action.[1][8]

The data strongly support the strategy of targeting the host eIF4F complex to block coronavirus infection.[1] This host-directed approach is attractive as it is less likely to be overcome by viral mutations compared to drugs targeting viral proteins. Future research should focus on:

-

Improving Potency: Structural modeling suggests that the affinity and specificity of this compound for eIF4E could be improved, potentially leading to derivatives with lower IC50 values.[1]

-

Broad-Spectrum Activity: Evaluating the efficacy of this compound and related compounds against a wider range of coronaviruses, including pathogenic strains like SARS-CoV-2 and MERS-CoV.

-

In Vivo Studies: Assessing the pharmacokinetic properties, safety profile, and in vivo efficacy of optimized eIF4E-eIF4G inhibitors in animal models of coronavirus infection.

References

- 1. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of coronavirus HCoV-OC43 by targeting the eIF4F complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccjm.org [ccjm.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Translational Control of COVID-19 and Its Therapeutic Implication [frontiersin.org]

- 10. Phospho-eIF4E stimulation regulates coronavirus entry by selective expression of cell membrane-residential factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the eIF4E-eIF4G Protein-Protein Interaction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research concerning the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This interaction is a cornerstone of cap-dependent translation initiation, a critical and highly regulated step in eukaryotic gene expression.[1][2] The assembly of the eIF4F complex, which consists of eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is essential for recruiting the 43S pre-initiation complex to the 5' end of mRNA.[3][4] Given its central role and frequent dysregulation in diseases like cancer, the eIF4E-eIF4G interface has become a significant target for therapeutic development.[5][6]

Structural Basis of the eIF4E-eIF4G Interaction

The interaction between eIF4E and eIF4G is a sophisticated molecular event governed by a bipartite binding mode, which is conserved across eukaryotes, from fungi to metazoans and plants.[1][2][7][8][9] This interaction involves two key motifs on eIF4G binding to two distinct surfaces on eIF4E.

-

Canonical Binding Motif: eIF4G possesses a highly conserved canonical binding motif, characterized by the consensus sequence Y(X)₄LΦ, where X is any amino acid and Φ is a hydrophobic residue.[2][8] This motif forms an α-helix that binds to a conserved hydrophobic patch on the dorsal surface of eIF4E.[1][5][8]

-

Non-Canonical Binding Motif: In addition to the canonical site, metazoan and plant eIF4Gs feature a non-canonical sequence.[1][2][5] This auxiliary motif interacts with the lateral surface of eIF4E, significantly enhancing the affinity and stability of the complex.[5][8]

This dual-contact mechanism, known as the bipartite recognition mode, is crucial for forming a stable eIF4E-eIF4G complex.[7][8] Crystal structures of human and Drosophila melanogaster eIF4E-eIF4G complexes have confirmed that these auxiliary sequences on eIF4G bind the lateral surface of eIF4E in a manner similar to that of the translational repressors, the 4E-Binding Proteins (4E-BPs).[5][10]

Caption: Bipartite binding model of eIF4G and competitive inhibition by 4E-BP1.

Quantitative Analysis of the Interaction

The affinity of the eIF4E-eIF4G interaction has been quantified using various biophysical techniques. The dissociation constant (Kd) is typically in the nanomolar range, indicating a high-affinity interaction. This interaction can be disrupted by small-molecule inhibitors, whose potency is often measured by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Binding Affinity (Kd) of eIF4E for eIF4G and RNA Ligands

| Interacting Molecules | Method | Kd Value | Reference |

|---|---|---|---|

| eIF4E and eIF4G601–1196 | Filter Binding Assay | 40 ± 4 nM | [11] |

| eIF4E and eIF4G742–1196 | Filter Binding Assay | 91 ± 12 nM | [11] |

| eIF4E and eIF4G601–1488 | Filter Binding Assay | 68 ± 5 nM | [11] |

| eIF4E and m7GpppG (cap analog) | Fluorescence Titration | 561 nM | [12] |

| eIF4E and Capped RNA Oligos | Fluorescence Titration | Substantially lower than cap analog | [12] |

| Dm eIF4E and Dm Thor/eIF4G fragments | Isothermal Titration Calorimetry | Nanomolar range |[13] |

Table 2: IC₅₀ Values of Small-Molecule Inhibitors for the eIF4E-eIF4G Interaction

| Inhibitor | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 4EGI-1 | High-Throughput Screening Assay | ~15 µM (in vitro) | [14] |

| 4E1RCat | Cap-dependent translation assay | 4 µM | [15] |

| (Z)-1 mimetic (E)-29a | Fluorescence Polarization Assay | 15.5 µM | [16] |

| (Z)-1 mimetic (E)-29a | Cell Proliferation (Melanoma) | 5.1 µM |[16] |

Regulation of the eIF4E-eIF4G Interaction

The formation of the eIF4F complex is a major convergence point for signaling pathways that control cell growth and proliferation. The interaction is regulated by two primary mechanisms: competitive inhibition by 4E-BPs and phosphorylation of eIF4E.

The 4E-BPs are a family of translational repressor proteins that directly compete with eIF4G for binding to the same dorsal and lateral surfaces on eIF4E.[1][4][17][18] Hypophosphorylated 4E-BPs bind tightly to eIF4E, sequestering it and preventing its association with eIF4G, thereby inhibiting cap-dependent translation.[19][20] The binding affinity of 4E-BPs to eIF4E is comparable to that of eIF4G, and the linker region connecting the binding motifs in 4E-BPs provides a competitive advantage.[13][21]

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a master regulator of cell growth and protein synthesis.[6][22] In response to growth factors, nutrients, and energy sufficiency, the mTORC1 complex becomes activated and phosphorylates 4E-BPs.[6][17][20] This hyperphosphorylation event causes a conformational change in 4E-BPs, drastically reducing their affinity for eIF4E.[4] Consequently, 4E-BP dissociates, freeing eIF4E to bind with eIF4G and initiate translation.[4][6] Therefore, mTOR acts as a molecular switch, integrating upstream signals to control the eIF4E-eIF4G interaction.[4]

References

- 1. Structure of eIF4E in Complex with an eIF4G Peptide Supports a Universal Bipartite Binding Mode for Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. portlandpress.com [portlandpress.com]

- 5. The Structures of eIF4E-eIF4G Complexes Reveal an Extended Interface to Regulate Translation Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural motifs in eIF4G and 4E-BPs modulate their binding to eIF4E to regulate translation initiation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of eIF4E in Complex with an eIF4G Peptide Supports a Universal Bipartite Binding Mode for Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Eukaryotic translation initiation factor 4G (eIF4G) coordinates interactions with eIF4A, eIF4B, and eIF4E in binding and translation of the barley yellow dwarf virus 3′ cap-independent translation element (BTE) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational selection of small molecule inhibitors of the eIF4E:eIF4G protein-protein complex involved in cancer | BioMolecular Engineering Research Center [bu.edu]

- 16. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular architecture of 4E-BP translational inhibitors bound to eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

- 20. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]

- 21. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Cellular Pathways Affected by 4E2RCat

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular pathways modulated by 4E2RCat, a potent inhibitor of the eIF4E-eIF4G interaction. Eukaryotic initiation factor 4E (eIF4E) is a critical oncoprotein frequently overexpressed in a wide range of human cancers, playing a pivotal role in driving the translation of mRNAs encoding key proteins involved in cell growth, proliferation, and survival. This compound disrupts the formation of the eIF4F translation initiation complex, leading to the suppression of cap-dependent translation. This guide details the mechanism of action of this compound, its effects on downstream signaling pathways, and its potential as a therapeutic agent in oncology. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected cellular pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising anti-cancer compound.

Introduction: The Role of eIF4E in Cancer

The eukaryotic translation initiation factor 4E (eIF4E) is a key regulator of protein synthesis, specifically binding to the 5' m7GpppN cap structure of eukaryotic mRNAs to facilitate ribosome recruitment and initiate translation. While essential for normal cellular function, the overexpression and hyperactivity of eIF4E are frequently observed in numerous cancers, where it is considered a potent oncogene.[1]

eIF4E preferentially promotes the translation of a subset of mRNAs, often termed "weak" mRNAs, which possess long, structured 5' untranslated regions (5' UTRs). These mRNAs typically encode for proteins critical for tumor progression, including:

-

Cell Cycle Regulators: Cyclin D1

-

Oncogenes: c-Myc

-

Survival Factors: Bcl-2

-

Angiogenesis Factors: Vascular Endothelial Growth Factor (VEGF)

The elevated expression of these proteins drives uncontrolled cell proliferation, inhibits apoptosis, and promotes tumor growth and metastasis.[1] The activity of eIF4E is tightly regulated by the upstream PI3K/Akt/mTOR signaling pathway. A key downstream effector of mTOR is the 4E-binding protein 1 (4E-BP1), which, in its hypophosphorylated state, binds to eIF4E and prevents its interaction with eIF4G, thereby inhibiting cap-dependent translation.[1]

This compound: A Specific Inhibitor of the eIF4E-eIF4G Interaction

This compound is a small molecule inhibitor designed to specifically disrupt the protein-protein interaction between eIF4E and the scaffolding protein eIF4G. This interaction is crucial for the assembly of the eIF4F complex, which also includes the RNA helicase eIF4A. By preventing the formation of this complex, this compound effectively blocks the initiation of cap-dependent translation.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the eIF4G binding site on eIF4E. This disruption prevents the recruitment of the 40S ribosomal subunit to the 5' end of capped mRNAs, leading to a global reduction in the translation of proteins essential for cancer cell survival and proliferation.

Disruption of the eIF4F Complex

The eIF4F complex is central to the process of cap-dependent translation initiation. This compound's ability to sever the link between eIF4E and eIF4G leads to the disassembly of this critical complex. This has been experimentally demonstrated through m7GTP-sepharose pull-down assays, which show a significant reduction in the co-purification of eIF4G and eIF4A with eIF4E in the presence of this compound.[2]

dot

References

Initial Studies on 4E2RCat in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial research on 4E2RCat, a small molecule inhibitor of the eIF4E-eIF4G interaction, and its potential as an anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental procedures.

Core Concepts: Targeting the Translation Machinery in Cancer

The eukaryotic translation initiation factor 4F (eIF4F) complex is a critical nexus for the regulation of protein synthesis, a process frequently dysregulated in cancer. A key component of this complex is eIF4E, which binds to the 5' cap of mRNAs, a crucial step for the initiation of cap-dependent translation. In many cancers, the activity of eIF4E is heightened due to the hyperactivation of signaling pathways like PI3K/Akt/mTOR and Ras/MAPK. This leads to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[1][2][3][4]

This compound is a small molecule designed to inhibit the interaction between eIF4E and eIF4G, a large scaffolding protein essential for the assembly of the eIF4F complex.[5][6][7] By disrupting this interaction, this compound effectively blocks cap-dependent translation, a mechanism that cancer cells are particularly dependent on.[1][8] This targeted approach has shown promise in preclinical studies, demonstrating anti-cancer activity and the potential to reverse chemoresistance.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound.

Table 1: In Vitro Inhibition of eIF4E-eIF4G Interaction

| Assay Type | Parameter | Value | Reference |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 13.5 µM | [6][9] |

Table 2: Inhibition of Protein Synthesis

| Cell Line | Treatment Concentration | Duration | Inhibition of Protein Synthesis | Reference |

| L132 | 6.25 µM | 4 hours | ~40% | [6] |

| MDA-MB-231 | 25 µM | 4 hours | Not specified, but inhibited | [5] |

Table 3: Effects on Viral Replication (as a surrogate for cap-dependent translation inhibition)

| Virus | Cell Line | Treatment Concentration | Time Post-Infection | Reduction in Extracellular Virus Titer | Reference |

| Human Coronavirus 229E | L132 | 6.25 µM | 48 hours | Very little detected | [10] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by targeting a central point in the cap-dependent translation initiation pathway. The following diagram illustrates the signaling cascade and the specific point of intervention by this compound.

References

- 1. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eukaryotic translation initiation factors as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Optimal Concentration of 4E2RCat for In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E2RCat is a small molecule inhibitor that effectively disrupts the interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G. This interaction is a critical rate-limiting step in the initiation of cap-dependent translation, a process essential for the replication of a wide range of viruses. By targeting this host-cell machinery, this compound presents a promising broad-spectrum antiviral strategy. These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for utilizing this compound in in vitro antiviral assays, with a specific focus on coronaviruses.

Mechanism of Action: Targeting the eIF4F Complex

The replication of many viruses, including human coronavirus 229E (HCoV-229E), relies on the host cell's translational machinery to synthesize viral proteins.[1] The eIF4F complex, which consists of eIF4E (the cap-binding protein), eIF4A (an RNA helicase), and eIF4G (a scaffolding protein), plays a pivotal role in recruiting ribosomes to the 5' cap structure of viral mRNAs.[1] this compound specifically inhibits the interaction between eIF4E and eIF4G, thereby preventing the assembly of the functional eIF4F complex and subsequently halting cap-dependent translation and viral protein synthesis.[1][2] Notably, this compound has also been shown to inhibit the interaction between eIF4E and its negative regulator, 4E-BP1.[2][3]

Data Summary: Optimal Concentrations of this compound for Antiviral Activity

The following tables summarize the quantitative data from studies evaluating the antiviral efficacy of this compound against Human Coronavirus 229E (HCoV-229E) in L132 cells.

Table 1: Dose-Dependent Inhibition of Extracellular HCoV-229E Titer by this compound

| This compound Concentration (µM) | Infectious Virus Titer (TCID₅₀/ml) at 24 hpi | Infectious Virus Titer (TCID₅₀/ml) at 48 hpi |

| 0 (Vehicle) | ~1 x 10⁶ | ~1 x 10⁷ |

| 6.25 | ~1 x 10³ | < 10 (Below Limit of Detection) |

| 12.5 | < 10 (Below Limit of Detection) | < 10 (Below Limit of Detection) |

| 25 | < 10 (Below Limit of Detection) | < 10 (Below Limit of Detection) |

| 50 | < 10 (Below Limit of Detection) | < 10 (Below Limit of Detection) |

hpi: hours post-infection. Data is approximated from graphical representations in the source literature.[2][4]

Table 2: Dose-Dependent Inhibition of Intracellular HCoV-229E Titer by this compound

| This compound Concentration (µM) | Infectious Virus Titer (TCID₅₀/ml) at 24 hpi | Infectious Virus Titer (TCID₅₀/ml) at 48 hpi |

| 0 (Vehicle) | ~1 x 10⁵ | ~1 x 10⁶ |

| 6.25 | ~1 x 10² | < 20 |

| 12.5 | < 20 | < 20 |

| 25 | < 20 | < 20 |

| 50 | < 20 | < 20 |

hpi: hours post-infection. Data is approximated from graphical representations in the source literature.[2]

Table 3: Dose-Dependent Inhibition of HCoV-229E S Protein Expression by this compound

| This compound Concentration (µM) | Percentage of S Protein-Positive Cells at 24 hpi |

| 0 (Vehicle) | ~25% |

| 6.25 | ~10% |

| 12.5 | ~8% |

| 25 | ~5% |

| 50 | ~2% |

hpi: hours post-infection. Data is approximated from graphical representations in the source literature.[2][4]

Based on the available data, a concentration of 6.25 µM this compound is sufficient to achieve near-complete inhibition of HCoV-229E replication in L132 cells at 48 hours post-infection.[2][4]

Experimental Protocols

The following are detailed protocols for conducting in vitro antiviral assays with this compound.

Protocol 1: Cell Culture and Virus Infection

-

Cell Line: L132 human lung epithelial cells are a suitable model for HCoV-229E infection.

-

Culture Conditions: Culture L132 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Stock: Propagate HCoV-229E in L132 cells and determine the virus titer using a standard TCID₅₀ (50% tissue culture infectious dose) assay.

-

Infection Procedure:

-

Seed L132 cells in appropriate culture vessels (e.g., 24-well plates) and grow to 80-90% confluency.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Infect the cells with HCoV-229E at a multiplicity of infection (MOI) of 0.1 in serum-free DMEM.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and wash the cells twice with PBS.

-

Add fresh DMEM containing 2% FBS and the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Protocol 2: Determination of Viral Titer by TCID₅₀ Assay

-

Sample Collection: At desired time points post-infection (e.g., 24 and 48 hours), collect the cell culture supernatants (for extracellular virus) and cell lysates (for intracellular virus). To prepare cell lysates, scrape the cells into the culture medium and subject them to three freeze-thaw cycles.

-

Serial Dilution: Perform 10-fold serial dilutions of the collected samples in serum-free DMEM.

-

Infection of Target Cells: Seed L132 cells in a 96-well plate. Once confluent, infect the cells with 100 µl of each virus dilution (8 replicates per dilution).

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Scoring: Observe the plates for the presence of cytopathic effect (CPE) in each well.

-

Calculation: Calculate the TCID₅₀/ml using the Reed-Muench method.

Protocol 3: Immunofluorescence Assay for Viral Protein Expression

-

Cell Preparation: Seed L132 cells on glass coverslips in a 24-well plate and infect with HCoV-229E as described in Protocol 1. Treat with this compound or vehicle control.

-

Fixation and Permeabilization: At 24 hours post-infection, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the viral protein of interest (e.g., mouse anti-HCoV-229E S protein monoclonal antibody) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.[2]

-

Nuclear Staining: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[2]

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantification: Determine the percentage of infected (fluorescently labeled) cells by counting at least 10 random fields of view for each condition.[2]

Visualizations

Signaling Pathway of Cap-Dependent Translation Inhibition by this compound

References

- 1. Blocking eIF4E-eIF4G interaction as a strategy to impair coronavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

4E2RCat: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

4E2RCat is a small molecule inhibitor of the eukaryotic initiation factor 4E (eIF4E) and eIF4G interaction, a critical step in cap-dependent translation. By disrupting the formation of the eIF4F complex, this compound effectively blocks the initiation of protein synthesis.[1][2] This property has made it a valuable tool for studying translation regulation and a potential therapeutic agent, particularly in the context of viral infections and cancer. This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

This compound is a light yellow to yellow solid with the chemical formula C₂₂H₁₄ClNO₄S₂ and a molecular weight of 455.93 g/mol .[1] Proper solubilization is crucial for its effective use in experimental settings.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 23.33 | 51.17 | Ultrasonic treatment may be required. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Use:

To prepare a high-concentration stock solution, dissolve this compound in newly opened, anhydrous DMSO.[1]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Ultrasonic bath (optional)

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2193 mL of DMSO to 1 mg of this compound).[1]

-

If necessary, sonicate the solution briefly to ensure complete dissolution.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solutions for Cell Culture

Materials:

-

This compound stock solution (in DMSO)

-

Appropriate cell culture medium (e.g., DMEM)

Procedure:

-

Thaw a vial of the this compound stock solution.

-

Dilute the stock solution directly into the cell culture medium to the desired final concentration. For example, to treat cells with 12.5 µM this compound, dilute the stock solution accordingly.[2]

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Preparation of Formulation for In Vivo Use

The following protocol yields a suspended solution suitable for oral or intraperitoneal injection.[1]

Materials:

-

This compound DMSO stock solution (23.3 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (for 1 mL working solution):

-

To 400 µL of PEG300, add 100 µL of the 23.3 mg/mL this compound stock solution in DMSO.

-

Mix the solution thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

The final concentration of this suspended solution is 2.33 mg/mL.[1]

Mechanism of Action: Inhibition of Cap-Dependent Translation

This compound functions by disrupting the interaction between eIF4E, the cap-binding protein, and eIF4G, a large scaffolding protein.[2] This interaction is fundamental for the assembly of the eIF4F complex, which is responsible for recruiting the 43S preinitiation complex to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.[2][3] By preventing the eIF4E-eIF4G association, this compound effectively inhibits the initiation of translation of capped mRNAs.[1][2] This mechanism has been shown to be particularly effective in inhibiting the replication of viruses that rely on the host's cap-dependent translation machinery, such as human coronavirus 229E.[1][2]

Caption: Mechanism of this compound Action.

Experimental Workflow: In Vitro Inhibition Assay

The following diagram illustrates a general workflow for assessing the inhibitory effect of this compound on cap-dependent translation in a cell-based assay.

Caption: In Vitro this compound Experimental Workflow.

Key Experimental Considerations

-

Cytotoxicity: It is essential to determine the potential cytotoxicity of this compound in the cell line being used. A cell viability assay (e.g., MTT, trypan blue exclusion, or Annexin V staining) should be performed in parallel with the primary experiment.[2]

-

Specificity: To confirm that the observed effects are due to the inhibition of cap-dependent translation, consider using a control with a reporter construct driven by a cap-independent internal ribosome entry site (IRES), such as the encephalomyocarditis virus (EMCV) IRES.[1]

-

In Vivo Studies: When conducting animal studies, it is crucial to perform preliminary pharmacokinetic and toxicity studies to determine the optimal dosing regimen and to monitor for any adverse effects.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of translation initiation and explore its therapeutic potential.

References

Application Notes and Protocols for eIF4E-eIF4G Pulldown Assay with 4E2RCat

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G is a critical control point in the initiation of cap-dependent translation. This process is frequently dysregulated in various cancers, making the eIF4E-eIF4G interaction a promising target for therapeutic intervention. The small molecule 4E2RCat has been identified as an inhibitor of this interaction, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent translation.[1][2] This document provides a detailed step-by-step guide for performing an in vitro pulldown assay to validate the inhibitory effect of this compound on the eIF4E-eIF4G interaction.

The mTOR signaling pathway is a key regulator of translation initiation. A central mechanism of this regulation is the phosphorylation of 4E-binding proteins (4E-BPs) by mTORC1. When hypophosphorylated, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G. Upon phosphorylation by mTORC1 in response to growth signals, 4E-BPs dissociate from eIF4E, allowing for the formation of the active eIF4F translation initiation complex.[3][4][5]

Signaling Pathway

Caption: mTOR signaling pathway regulating the eIF4E-eIF4G interaction.

Experimental Workflow

Caption: Experimental workflow for the eIF4E-eIF4G pulldown assay.

Protocols

Part 1: Recombinant Protein Expression and Purification

1.1 Expression and Purification of His-tagged eIF4E (Prey)

This protocol is for the expression of His-tagged eIF4E in E. coli and purification using Nickel-NTA (Ni-NTA) affinity chromatography.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a His-eIF4E expression vector.

-

LB Broth and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA Agarose beads.

Procedure:

-

Inoculate a starter culture of transformed E. coli and grow overnight.

-

Inoculate a large culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (final concentration 0.1-1 mM) and incubate for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Incubate the supernatant with equilibrated Ni-NTA agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Load the lysate-bead slurry onto a chromatography column.

-

Wash the beads with 10-20 column volumes of Wash Buffer.

-

Elute the His-eIF4E protein with Elution Buffer.

-

Analyze fractions by SDS-PAGE and Coomassie staining to confirm purity.

-

Pool pure fractions and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).

1.2 Expression and Purification of GST-tagged eIF4G (Bait)

This protocol describes the expression of a GST-tagged fragment of eIF4G (e.g., amino acids 551-650, which contains the eIF4E binding site) in E. coli and purification using Glutathione-Sepharose affinity chromatography.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a GST-eIF4G fragment expression vector.

-

LB Broth and appropriate antibiotic.

-

IPTG.

-

Lysis Buffer (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.3, with 1 mM PMSF and 1x protease inhibitor cocktail.

-

Wash Buffer (PBS).

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.

-

Glutathione-Sepharose beads.

Procedure:

-

Follow steps 1-6 for protein expression and cell lysis as described for His-eIF4E, using the appropriate GST-eIF4G construct and antibiotics.

-

Incubate the clarified lysate with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

-

Load the lysate-bead slurry onto a chromatography column.

-

Wash the beads with 10-20 column volumes of Wash Buffer (PBS).

-

Elute the GST-eIF4G protein with Elution Buffer.

-

Analyze fractions by SDS-PAGE and Coomassie staining.

-

Pool pure fractions and dialyze against a suitable storage buffer.

Part 2: eIF4E-eIF4G Pulldown Assay

Materials:

-

Purified His-eIF4E and GST-eIF4G proteins.

-

Glutathione-Sepharose beads.

-

This compound inhibitor (stock solution in DMSO).

-

Binding Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 0.1% NP-40, 10% glycerol, 1 mM DTT.

-

Wash Buffer: Binding Buffer with adjusted salt concentration if necessary (e.g., 150-300 mM KCl) to reduce non-specific binding.

-

SDS-PAGE loading dye.

Procedure:

-

Immobilization of Bait Protein:

-

Take an appropriate amount of Glutathione-Sepharose beads (e.g., 20 µL of a 50% slurry per reaction).

-

Wash the beads twice with 500 µL of ice-cold Binding Buffer.

-

Add purified GST-eIF4G (bait protein, e.g., 2-5 µg) to the beads. As a negative control, add an equivalent amount of GST protein.

-

Incubate for 1 hour at 4°C with gentle rotation to allow the GST-tagged protein to bind to the beads.

-

Wash the beads twice with Binding Buffer to remove unbound bait protein.

-

-

Binding of Prey Protein:

-

In separate tubes, prepare the prey protein solutions. For each reaction, use a consistent amount of purified His-eIF4E (e.g., 1-2 µg).

-

For the inhibitor-treated samples, pre-incubate the His-eIF4E with the desired concentrations of this compound (or vehicle control, DMSO) in Binding Buffer for 1 hour at room temperature.[6]

-

Add the His-eIF4E (with or without this compound) to the beads immobilized with GST-eIF4G (or GST control).

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

-

Carefully remove the supernatant (this can be saved as the "unbound" fraction for analysis).

-

Wash the beads three to five times with 500 µL of Wash Buffer. Each wash should be followed by gentle centrifugation and removal of the supernatant.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 20-30 µL of 2x SDS-PAGE loading dye.

-

Boil the samples for 5-10 minutes at 95°C to elute the bound proteins and denature them.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Analyze the results by Western blotting using anti-His and anti-GST antibodies.

-

Data Presentation

The results of the pulldown assay can be quantified by densitometry of the Western blot bands. The amount of His-eIF4E pulled down by GST-eIF4G in the presence of different concentrations of this compound can be compared to the vehicle control.

| Condition | GST-eIF4G (Bait) | His-eIF4E (Prey) | This compound (µM) | Relative His-eIF4E Pulldown (%) |

| Positive Control | + | + | 0 (Vehicle) | 100 |

| Inhibitor Test 1 | + | + | 10 | 55 |

| Inhibitor Test 2 | + | + | 25 | 28 |

| Inhibitor Test 3 | + | + | 50 | 12 |

| Negative Control 1 | - (GST only) | + | 0 (Vehicle) | < 5 |

| Negative Control 2 | + | - | 0 (Vehicle) | 0 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on experimental conditions.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background in negative control lanes | Non-specific binding of prey protein to beads or GST tag. | Increase the number and stringency of washes (e.g., increase salt or detergent concentration in Wash Buffer). Pre-clear the lysate with beads alone before adding the bait protein. |

| No or weak signal for pulled-down prey protein | Weak or no interaction between bait and prey. Protein degradation. Insufficient protein concentration. | Confirm protein-protein interaction by another method (e.g., co-immunoprecipitation). Add protease inhibitors to all buffers. Increase the concentration of bait and/or prey proteins. |

| Bait protein not efficiently bound to beads | Problem with GST tag or glutathione beads. | Check the integrity and functionality of the GST-tagged protein and the beads. Ensure proper equilibration of the beads. |

| Inconsistent results | Variability in pipetting, incubation times, or washing steps. | Ensure all steps are performed consistently across all samples. Prepare master mixes of buffers and protein solutions. |

References

- 1. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - GE [thermofisher.com]

- 2. The domains of yeast eIF4G, eIF4E and the cap fine-tune eIF4A activities through an intricate network of stimulatory and inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. kmdbioscience.com [kmdbioscience.com]

- 5. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for 4E2RCat in a Time-of-Addition Antiviral Experiment

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E2RCat is a small molecule inhibitor that disrupts the interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, a critical step in the initiation of cap-dependent translation.[1][2] This mechanism makes it a valuable tool for studying cellular processes reliant on this pathway and as a potential antiviral agent. Many viruses, including coronaviruses, depend on the host cell's cap-dependent translation machinery for the synthesis of their viral proteins.[2][3] By inhibiting the eIF4F complex, this compound can effectively block viral replication.[1]

This document provides detailed application notes and protocols for utilizing this compound in a time-of-addition antiviral experiment. This type of assay is instrumental in determining the specific stage of the viral life cycle that is inhibited by an antiviral compound.[4] By adding the inhibitor at different time points relative to viral infection, researchers can pinpoint whether the compound targets early events (such as entry), later events (like replication and protein synthesis), or very late events (such as virion assembly and release).

Mechanism of Action: Inhibition of Cap-Dependent Translation

The initiation of translation of most eukaryotic mRNAs, as well as many viral mRNAs, is a complex process that begins with the recognition of the 5' cap structure by the eIF4F complex. This complex is composed of three main proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein that bridges eIF4E and the poly(A)-binding protein (PABP), effectively circularizing the mRNA for efficient translation. This compound specifically targets the interaction between eIF4E and eIF4G, thereby preventing the assembly of the functional eIF4F complex and halting the recruitment of the ribosome to the mRNA.

Experimental Protocols

General Time-of-Addition Assay Principle

A time-of-addition assay helps to determine at which stage of the viral life cycle an antiviral compound is active. The compound is added at various time points before, during, and after viral infection. The resulting viral yield or a marker of viral replication is then measured.

Detailed Protocol: this compound Time-of-Addition Assay Against Human Coronavirus 229E

This protocol is adapted from studies investigating the effect of this compound on human coronavirus 229E (HCoV-2229E) in L132 cells.[1][5]

Materials:

-

Cell Line: L132 human lung epithelial cells.

-

Virus: Human coronavirus 229E (HCoV-229E).

-

Compound: this compound (stock solution in DMSO).

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO (vehicle control).

-

Assay Plates: 96-well tissue culture plates.

-

Endpoint Analysis Reagents: (e.g., reagents for viral titer determination such as TCID50 assay, or for immunofluorescence staining of viral proteins).

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed L132 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in culture medium. A final concentration of 10-fold the EC50 is recommended. For this compound, a concentration range of 6.25 µM to 50 µM has been shown to be effective.[1]

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well.

-

-

Infection and Compound Addition:

-

The following additions should be made at the specified time points relative to infection (Time 0).

-

Pre-treatment (-1 h): Remove the culture medium from the designated wells and add medium containing this compound. Incubate for 1 hour at 37°C. After incubation, remove the compound-containing medium and infect the cells as described for Time 0.

-

Co-treatment (0 h): Remove the culture medium. Add the virus inoculum and the medium containing this compound simultaneously.

-

Post-treatment (+1 h, +2 h, +4 h, etc.): Remove the culture medium and add the virus inoculum. Incubate for 1 hour at 37°C to allow for viral entry. After the 1-hour incubation, remove the inoculum, wash the cells with PBS, and add fresh medium. At the designated post-infection time points (e.g., 1, 2, 4, 8, and 12 hours), add the prepared this compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for a full viral replication cycle (e.g., 24 to 48 hours).

-

-

Endpoint Analysis:

-

After the incubation period, quantify the extent of viral replication. This can be done through various methods:

-

TCID50 Assay: Collect the supernatant from each well and perform a Tissue Culture Infectious Dose 50 (TCID50) assay to determine the viral titer.

-

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the number of infectious virus particles.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for a viral protein (e.g., spike protein) to determine the percentage of infected cells.

-

RT-qPCR: Extract RNA from the cells or supernatant and perform reverse transcription quantitative PCR (RT-qPCR) to quantify viral RNA levels.

-

-

Data Presentation

The results of a time-of-addition experiment are typically presented as the percentage of viral inhibition at each time point relative to the untreated virus control.

Table 1: Hypothetical Time-of-Addition Data for this compound

| Time of this compound Addition (hours post-infection) | Viral Titer (TCID50/mL) | % Inhibition |

| -1 (Pre-treatment) | 1.5 x 10^2 | 99.85% |

| 0 (Co-treatment) | 2.0 x 10^2 | 99.80% |

| +1 | 5.0 x 10^2 | 99.50% |

| +2 | 1.2 x 10^3 | 98.80% |

| +4 | 8.0 x 10^4 | 20.00% |

| +8 | 9.5 x 10^4 | 5.00% |

| Untreated Control | 1.0 x 10^5 | 0% |

Interpretation: In this hypothetical example, this compound shows strong inhibition when added before, during, and in the early hours after infection. The loss of inhibitory activity at later time points (e.g., +4 hours) suggests that the compound targets a step in the viral life cycle that occurs within the first few hours of infection, consistent with its mechanism of inhibiting viral protein synthesis.

Table 2: Published Data on Dose- and Time-Dependent Inhibition of HCoV-229E by this compound [1][5]

| This compound Concentration | Incubation Time (h) | Extracellular Virus Titer (TCID50/mL) | Intracellular Virus Titer (TCID50/mL) |

| 6.25 µM | 24 | ~10^3 | ~10^3 |

| 6.25 µM | 48 | <10 | <20 |

| 12.5 µM | 24 | <10 | <10 |

| 12.5 µM | 48 | <10 | <10 |

| Vehicle (DMSO) | 24 | ~10^5 | ~10^5 |

| Vehicle (DMSO) | 48 | ~10^6 | ~10^6 |

Note: This table summarizes findings from published research and demonstrates the potent antiviral activity of this compound.[1][5]

Conclusion